molecular formula C16H21ClN2O8 B1356314 5-Chloro-2-methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate CAS No. 1177341-17-1

5-Chloro-2-methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate

Cat. No.: B1356314
CAS No.: 1177341-17-1
M. Wt: 404.8 g/mol
InChI Key: WTADERGCQLYENX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate is a chemical compound with the molecular formula C16H21ClN2O8 and a molecular weight of 404.80 g/mol . This compound is known for its unique chemical structure, which includes a chloro-substituted aniline and a pyrrolidinylmethyl group. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate typically involves the reaction of 5-chloro-2-methylaniline with 2-pyrrolidinylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with oxalic acid to form the dioxalate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

5-Chloro-2-methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 5-Chloro-2-methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methyl-N-(2-pyrrolidinylmethyl)aniline hydrochloride
  • 5-Chloro-2-methyl-N-(2-pyrrolidinylmethyl)aniline sulfate

Uniqueness

5-Chloro-2-methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate is unique due to its dioxalate salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it suitable for specific applications where these properties are advantageous .

Properties

IUPAC Name

5-chloro-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2.2C2H2O4/c1-9-4-5-10(13)7-12(9)15-8-11-3-2-6-14-11;2*3-1(4)2(5)6/h4-5,7,11,14-15H,2-3,6,8H2,1H3;2*(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTADERGCQLYENX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NCC2CCCN2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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